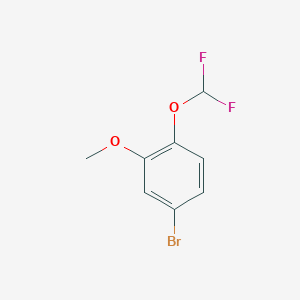

4-Bromo-1-(difluoromethoxy)-2-methoxybenzene

Description

Properties

IUPAC Name |

4-bromo-1-(difluoromethoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c1-12-7-4-5(9)2-3-6(7)13-8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPURZHJEIQLIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095544-42-5 | |

| Record name | 5-Bromo-2-(difluoromethoxy)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Fluorine in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for fine-tuning physicochemical and biological properties. Among the various fluorinated motifs, the difluoromethoxy group (-OCHF₂) offers a unique and compelling profile. It serves as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl and thiol groups, and can enhance metabolic stability by blocking common metabolic pathways. This guide provides a comprehensive technical overview of a key building block bearing this functional group: 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene (CAS No. 1261679-30-4). This versatile intermediate provides a gateway to a diverse array of complex molecules with potential applications in medicinal chemistry and beyond.

Compound Profile: 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene

Initially, it is critical to clarify the identity of the compound of interest. While the query for "4-Bromo-1-(difluoromethoxy)-2-methoxybenzene" was made, extensive database searches consistently identify the commercially available and synthetically relevant isomer as 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene .

| Identifier | Value | Source |

| CAS Number | 1261679-30-4 | [1][2][3] |

| Molecular Formula | C₈H₇BrF₂O₂ | [1][3] |

| Molecular Weight | 253.04 g/mol | [1][3] |

| IUPAC Name | 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene | [1] |

| Canonical SMILES | COC1=C(C=CC(=C1)OC(F)F)Br | [1] |

| InChIKey | KPUZODUHXYIKJD-UHFFFAOYSA-N | [1] |

Chemical Structure:

Figure 1: 2D structure of 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene.

Synthesis and Mechanistic Considerations

The synthesis of aryl difluoromethyl ethers, such as 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene, is a topic of significant interest. The primary challenge lies in the controlled introduction of the difluoromethoxy group.

General Synthetic Strategies for Aryl Difluoromethyl Ethers

The most prevalent method for the synthesis of aryl difluoromethyl ethers involves the O-difluoromethylation of the corresponding phenol. This is typically achieved by the reaction of a phenoxide with a difluorocarbene source.

Sources

An In-depth Technical Guide to 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. This document synthesizes available data to offer a valuable resource for researchers and professionals working with this molecule.

Chemical Identity and Molecular Structure

This compound is a substituted benzene derivative characterized by the presence of a bromine atom, a difluoromethoxy group, and a methoxy group. These functional groups contribute to its unique reactivity and physical properties, making it a versatile intermediate in organic synthesis.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Numbers | 1095544-42-5, 1261679-30-4[1][2] |

| Molecular Formula | C₈H₇BrF₂O₂[3][4] |

| Molecular Weight | 253.04 g/mol [3][4] |

| Canonical SMILES | COC1=C(C=CC(=C1)OC(F)F)Br[3] |

| InChI Key | LPURZHJEIQLIKK-UHFFFAOYSA-N |

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physical Properties

Data on the physical properties of this compound is limited. However, based on information from chemical suppliers, the following can be summarized:

| Property | Value | Source |

| Physical Form | Liquid or Solid | [5] CymitQuimica |

| Purity | ≥97% | [5] |

There is conflicting information regarding the physical state of this compound at room temperature, with some suppliers listing it as a liquid and others as a solid. This suggests that its melting point may be close to ambient temperature. Further empirical determination is required for definitive characterization.

Due to the presence of the halogen atoms and ether groups, it is anticipated that this compound would be soluble in a range of common organic solvents such as ethanol, ether, and chloroform.[6] However, its solubility in aqueous solutions is expected to be low.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the proton of the difluoromethoxy group. The aromatic protons will likely appear as a complex multiplet in the aromatic region. The methoxy protons should present as a singlet, while the proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbon of the difluoromethoxy group will show a characteristic triplet due to one-bond coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a doublet, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethoxy group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (253.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

Safety and Handling

This compound is classified as a harmful substance. The following hazard and precautionary statements are associated with this compound:[3][5]

Hazard Statements (H-statements):

-

H319: Causes serious eye irritation.[3]

-

H320: Causes eye irritation.

Precautionary Statements (P-statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/ eye protection/ face protection.[3][5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P330: Rinse mouth.[5]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Handling Workflow:

Caption: Recommended safe handling workflow for this compound.

Synthesis and Reactivity

The reactivity of this molecule is dictated by its functional groups. The bromine atom makes it a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures. The electron-withdrawing nature of the difluoromethoxy group can influence the regioselectivity of these reactions. The aromatic ring can also undergo further electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions.

Applications in Research and Development

As a functionalized aromatic halide, this compound is a valuable building block in medicinal chemistry and materials science. The difluoromethoxy group is of particular interest in drug design as it can serve as a bioisostere for other functional groups, potentially improving metabolic stability, lipophilicity, and binding affinity of drug candidates. Its utility as an intermediate allows for the introduction of this motif into a wide range of molecular scaffolds, facilitating the exploration of new chemical space in drug discovery programs.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and materials. While a comprehensive dataset of its physical and spectroscopic properties is not yet publicly available, this guide provides a summary of the known information and outlines the expected characteristics based on its molecular structure. As this compound becomes more widely used, it is anticipated that a more complete characterization will be reported in the scientific literature. Researchers should exercise appropriate caution when handling this compound, adhering to the safety guidelines outlined in this document.

References

A comprehensive list of references is not available as no peer-reviewed articles detailing the synthesis and full characterization of this compound were identified during the literature search. The information presented in this guide is aggregated from chemical supplier databases and safety information.

Sources

An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring reproducibility. 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene is a substituted aromatic compound whose utility as a synthetic intermediate is predicated on the unique electronic properties imparted by its substituent pattern: a bromine atom, a methoxy group, and a difluoromethoxy group. The interplay of these groups—the electron-donating methoxy, the inductively withdrawing and halogen-bonding bromine, and the lipophilic, electron-withdrawing difluoromethoxy—creates a unique spectroscopic fingerprint.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this molecule: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As direct experimental data for this specific compound is not aggregated in a single public repository, this guide synthesizes predictive data based on established spectroscopic principles and extensive data from structurally analogous compounds. We will not only present the expected data but also delve into the causality behind the experimental choices and the logic of spectral interpretation, providing researchers with a robust framework for the analysis of this and related molecules.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, MS provides definitive evidence of the presence and number of bromine atoms through their characteristic isotopic patterns.

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)

The following protocol describes a standard method for acquiring an electron ionization mass spectrum, a robust and widely used technique for the analysis of volatile, thermally stable small molecules.

Rationale: EI is a "hard" ionization technique that imparts significant energy to the analyte, inducing fragmentation. This is highly advantageous as the resulting fragmentation pattern provides a structural fingerprint, akin to a molecular puzzle, that can be pieced together to confirm the compound's structure.[1][2] Coupling with GC ensures the introduction of a pure sample into the ion source, preventing spectral contamination.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Set to 250 °C. Inject 1 µL of the sample solution with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

Column: Employ a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Detection (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is optimal for creating searchable library spectra.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

Transfer Line Temperature: 280 °C.

-

Predicted Mass Spectrum Data

The mass spectrum is dominated by the molecular ion and key fragmentation pathways influenced by the ether linkages and the bromine substituent.

| m/z (Predicted) | Assignment | Interpretation Notes |

| 268 / 270 | [M]⁺ | Molecular Ion Peak. The presence of a near 1:1 ratio for these two peaks is definitive proof of a single bromine atom, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3] |

| 253 / 255 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group, a common fragmentation for anisoles.[4] |

| 239 / 241 | [M - C₂H₄O]⁺ | Rearrangement and loss of ethylene oxide, a more complex fragmentation sometimes seen in methoxy-substituted aromatics. |

| 201 | [M - OCHF₂]⁺ | Cleavage of the difluoromethoxy group. |

| 189 | [M - Br]⁺ | Loss of the bromine radical. The resulting ion is C₈H₇F₂O₂⁺. |

| 172 | [M - Br - OH]⁺ | Subsequent loss of a hydroxyl radical from the [M-Br]⁺ fragment. |

| 158 | [M - Br - OCH₃]⁺ | Loss of the methoxy radical from the [M-Br]⁺ fragment. |

| 77 | [C₆H₅]⁺ | A common fragment for substituted benzenes, indicating the aromatic core, though may be of low intensity.[3] |

Interpretation of Fragmentation Pathways

The fragmentation of this compound is governed by the stability of the resulting ions and radicals. The aromatic ring provides a stable core, while the ether linkages and the C-Br bond are the most likely points of initial cleavage.

-

Isotopic Signature: The most crucial diagnostic feature is the M⁺ and M+2 ion cluster at m/z 268/270. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), resulting in two peaks of nearly equal intensity separated by 2 Da.[3] This pattern will propagate through all bromine-containing fragments.

-

Alpha-Cleavage: Ethers commonly undergo alpha-cleavage, where the C-C bond next to the oxygen is broken. In this molecule, the primary alpha-cleavage is the loss of the methyl radical (-CH₃) from the methoxy group to yield the stable ion at m/z 253/255.[4]

-

Bond Cleavage at Heteroatoms: The C-O bonds of the ether linkages and the C-Br bond are susceptible to cleavage. The loss of the entire difluoromethoxy radical (-OCHF₂) or the bromine radical (-Br) are predicted to be significant fragmentation pathways.

Visualization: Predicted Fragmentation Pathway

Caption: General workflow for ATR-FTIR spectral acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Structural Detail

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the entire molecular structure.

Experimental Protocol: Multinuclear NMR

Rationale: A comprehensive NMR analysis requires acquisition of ¹H, ¹³C, and often heteronuclear spectra. A high-field spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar analytes.

Methodology:

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Spectrometer Setup: Tune and shim the spectrometer probes for the ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

-

Set a spectral width of approximately 220 ppm.

-

A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum, which may be proton-coupled or decoupled.

-

¹⁹F has a wide chemical shift range, so a spectral width of ~250 ppm is appropriate.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal.

¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation Notes |

| ~ 7.35 | d | 1H | H-5 | Downfield due to deshielding from adjacent Br and para -OCHF₂. |

| ~ 7.15 | dd | 1H | H-3 | Influenced by ortho -OCH₃ and meta Br. |

| ~ 6.95 | d | 1H | H-6 | Upfield due to shielding from ortho -OCHF₂ and meta -OCH₃. |

| ~ 6.60 | t, JHF ≈ 74 Hz | 1H | -OCHF₂ | Characteristic triplet due to coupling with two equivalent ¹⁹F nuclei. Large coupling constant is typical. |

| ~ 3.90 | s | 3H | -OCH₃ | Typical chemical shift for an aryl methoxy group. [5][6] |

Interpretation:

-

Aromatic Region: The three aromatic protons will appear as distinct signals due to the asymmetric substitution pattern. Their chemical shifts are governed by a combination of inductive and resonance effects from the substituents. [7]The methoxy group is an ortho, para-director and electron-donating, causing shielding (upfield shift), while the bromine and difluoromethoxy groups are electron-withdrawing, causing deshielding (downfield shift).

-

Difluoromethoxy Proton: The proton of the -OCHF₂ group is highly diagnostic. It appears as a triplet due to coupling to the two adjacent fluorine atoms (n=2, 2nI+1 = 2(2)(1/2)+1 = 3). The large one-bond H-F coupling constant (JHF) is a key identifying feature.

-

Methoxy Protons: The three protons of the methoxy group are equivalent and do not couple to other protons, thus appearing as a sharp singlet.

¹³C NMR Spectrum: Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a singlet.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Interpretation Notes |

| ~ 155 | C2 | Attached to electron-donating -OCH₃ group. |

| ~ 150 | C1 | Attached to electron-withdrawing -OCHF₂ group. |

| ~ 125 | C5 | Aromatic CH. |

| ~ 120 | C3 | Aromatic CH. |

| ~ 118 | C6 | Aromatic CH. |

| ~ 115 (t, JCF ≈ 260 Hz) | -OC HF₂ | Carbon of the difluoromethoxy group, split into a triplet by the two fluorine atoms with a large coupling constant. |

| ~ 113 | C4 | Attached to Br. Shifted upfield due to the "heavy atom effect." [8] |

| ~ 56.5 | -OC H₃ | Typical chemical shift for an aryl methoxy carbon. [5][6] |

Interpretation:

-

Substituent Effects: Carbons directly attached to oxygen (C1, C2) are significantly deshielded and appear far downfield.

-

Heavy Atom Effect: The carbon bearing the bromine (C4) is expected to be shifted upfield relative to what would be predicted based on electronegativity alone. This is a known phenomenon for heavier halogens. [8]* C-F Coupling: The carbon of the difluoromethoxy group provides a clear signature: a triplet with a very large one-bond C-F coupling constant (JCF), typically >250 Hz.

¹⁹F NMR Spectrum: A Fluorine-Specific Probe

¹⁹F NMR is extremely sensitive and provides an unambiguous signal for the fluorine-containing group.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Interpretation Notes |

| ~ -80 to -90 | d, JFH ≈ 74 Hz | -OCHF ₂ | The two fluorine nuclei are equivalent and are split into a doublet by the single proton on the same carbon. |

Interpretation: Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive experiment. [9]For the -OCHF₂ group, the two fluorine atoms are chemically equivalent. They are coupled to the single proton on the adjacent carbon, resulting in a doublet signal (n=1, n+1=2). The chemical shift is highly dependent on the electronic environment.

Visualization: NMR Data Integration Logic

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. biophysics.org [biophysics.org]

Foreword: The Strategic Value of the Difluoromethoxy Group in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design. Among these, the difluoromethoxy group (OCF₂H) has emerged as a uniquely valuable substituent.[1][2] It is often considered a bioisostere of hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor, profoundly influencing a molecule's conformational preferences, metabolic stability, and binding affinity.[3] The title compound, this compound, serves as a critical building block, offering a synthetically versatile scaffold for the development of novel therapeutics. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the difluoromethoxy and methoxy groups modulate the electronic and steric properties of the aromatic ring.

This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, focusing on a robust and scalable two-step sequence. We will delve into the causal-based rationale for procedural choices, present detailed, self-validating protocols, and offer insights grounded in established reaction mechanisms.

Retrosynthetic Analysis and Strategic Overview

A logical and efficient synthesis of the target compound begins with a retrosynthetic disconnection of the aryl-OCF₂H ether bond. This reveals that the most direct precursor is 4-bromo-2-methoxyphenol. This phenolic intermediate can, in turn, be readily prepared by the regioselective bromination of the widely available starting material, 2-methoxyphenol (guaiacol).

Sources

4-Bromo-1-(difluoromethoxy)-2-methoxybenzene reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene

Authored by a Senior Application Scientist

Abstract

This compound is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique combination of a reactive bromine handle, an electron-donating methoxy group, and an electron-withdrawing difluoromethoxy group imparts a nuanced reactivity profile. This guide provides an in-depth analysis of the molecule's synthetic utility, focusing on its participation in metal-halogen exchange, palladium-catalyzed cross-coupling reactions, and electrophilic aromatic substitution. We will explore the causality behind experimental choices for these transformations, present validated protocols, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this versatile building block.

Introduction and Molecular Overview

This compound serves as a key intermediate in the synthesis of complex organic molecules. The strategic placement of its functional groups allows for selective and sequential transformations, making it an invaluable scaffold in modern synthetic chemistry.

-

The Bromo Group (C4): This is the primary site for transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions, providing a robust handle for introducing carbon-carbon and carbon-heteroatom bonds.[1]

-

The Methoxy Group (C2): As a strong electron-donating group, the methoxy substituent is a powerful ortho-, para- director in electrophilic aromatic substitution (EAS) reactions. It significantly activates the aromatic ring towards electrophiles.[2]

-

The Difluoromethoxy Group (C1): The -OCHF₂ group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. This property deactivates the ring towards EAS but can activate it for nucleophilic aromatic substitution (SNAr) under certain conditions.[3] Its presence is highly desirable in drug candidates as it can enhance metabolic stability, lipophilicity, and binding affinity.[3][4]

The interplay of these electronic effects dictates the regioselectivity and feasibility of various chemical transformations, which will be explored in subsequent sections.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 1261679-30-4 | [5] |

| Molecular Formula | C₈H₇BrF₂O₂ | [5] |

| Molecular Weight | 253.04 g/mol | [5] |

| SMILES | COC1=C(C=CC(=C1)OC(F)F)Br | [5] |

| Appearance | Typically a solid or oil | N/A |

Note: Detailed experimental spectroscopic data for this specific compound is not widely published. Characterization would rely on standard NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry techniques, with expected signals corresponding to the aromatic protons, methoxy protons, the difluoromethoxy triplet, and the characteristic isotopic pattern of a monobrominated compound in MS.[6]

Core Reactivity Profile: A Strategic Analysis

The molecule's reactivity is dominated by the C-Br bond and the directing effects of the alkoxy substituents. The following diagram provides a high-level overview of its primary transformation pathways.

The resulting aryllithium species is a powerful nucleophile that can be intercepted by a wide range of electrophiles to install new functional groups at the C4 position.

Protocol 1: General Procedure for Lithiation and Trapping with DMF

-

Reaction Setup: Charge a dry, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet with this compound (1.0 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of 0.2-0.5 M.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour. [7]5. Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise. Stir the mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature. [7]6. Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde product via column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for their reliability and broad functional group tolerance. [8]

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. [9][10]The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. A common and effective catalyst system is Pd(dppf)Cl₂, which is air-stable and commercially available. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. [9][11]

Protocol 2: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as Cs₂CO₃ (2.5 eq). [9]2. Catalyst Addition: Under an argon atmosphere, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). [9]4. Reaction: Seal the vessel and heat the mixture with vigorous stirring (e.g., 90-100 °C) overnight. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts.

-

Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the biaryl product by column chromatography.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. [12][13]This reaction is highly sensitive to the choice of ligand and base. Sterically hindered, electron-rich phosphine ligands are often required to promote the crucial reductive elimination step. [8]A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine. [14]

Protocol 3: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vial.

-

Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the vial and heat the mixture (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting aryl amine product by column chromatography.

Electrophilic Aromatic Substitution (EAS)

Predicting the outcome of EAS on this polysubstituted ring requires analyzing the cumulative directing effects of the substituents.

-

-OCH₃ (at C2): Strongly activating, ortho-, para- director.

-

-Br (at C4): Deactivating, ortho-, para- director.

-

-OCHF₂ (at C1): Strongly deactivating, ortho-, para- director. [15] The methoxy group is the most powerful activating group and will dominate the regioselectivity. Its para position (C5) is sterically accessible. Its ortho position (C3) is also available. The other ortho position (C1) is blocked.

Regioselectivity Prediction for Nitration:

-

Position 3: ortho to the powerful activating -OCH₃ group and ortho to the deactivating -Br group.

-

Position 5: meta to the activating -OCH₃ group, ortho to the deactivating -Br group, and para to the deactivating -OCHF₂ group.

-

Position 6: meta to the -Br group and ortho to the deactivating -OCHF₂ group.

Electrophilic attack is most likely to occur at the position most activated by the methoxy group. While position 5 is sterically open, position 3 is directly ortho to the strongly activating methoxy group. Therefore, a mixture of products is possible, but substitution at position 3 or position 5 would be the most probable outcome, with the exact ratio depending on the steric bulk of the electrophile and the precise reaction conditions. For nitration (using HNO₃/H₂SO₄), substitution at position 5 is often favored in similar systems to avoid steric clash with two adjacent substituents. [16] Protocol 4: General Procedure for Nitration

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or sulfuric acid in a flask cooled to 0-5 °C in an ice bath. [16]2. Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid while cooling.

-

Nitration: Add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice and water.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the nitro-product by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound is a strategically designed building block with a well-defined and versatile reactivity profile. The bromine atom serves as a robust linchpin for advanced C-C and C-N bond-forming reactions, while the electronically distinct alkoxy groups provide a handle for further functionalization of the aromatic core. A thorough understanding of its reactivity, particularly the chemoselectivity of the C-Br bond in cross-coupling and the regioselectivity of electrophilic substitution, empowers chemists to efficiently construct complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable intermediate into their synthetic programs, accelerating the discovery of new pharmaceuticals and other functional materials.

References

- Vertex AI Search. Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications.

- Wikipedia. Buchwald–Hartwig amination.

- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).

- The Royal Society of Chemistry. SUPPORTING INFORMATION.

- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

- BLDpharm. 944333-98-6|4-Bromo-1-(difluoromethoxy)-2-isopropoxybenzene.

- Benchchem. 4-(Bromodifluoromethoxy)nitrobenzene | 81932-04-9.

- PubChem. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Directed (ortho) Metallation.

- Benchchem. Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromati.

- Benchchem. experimental procedure for the nitration of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. (2023).

- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

Beilstein Journals. Supplementary Information. Available from: [Link]

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).

- ChemicalBook. 4-BROMO-2-ETHOXY-1-METHOXYBENZENE synthesis.

- Biosynth. 1-Bromo-4-(difluoromethoxy)-2-methoxybenzene | 1261679-30-4 | LAC67930.

- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024).

- Mechanism of aromatic lithiation reactions--Importance of steric factors.

- Benchchem. Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs.

- Benchchem. Technical Support Center: Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- PubChem. 4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene.

- BLDpharm. 1095544-42-5|this compound.

- Santa Cruz Biotechnology. 4-Bromo-1-methoxy-2-nitrobenzene | CAS 33696-00-3 | SCBT.

- PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018).

- BLD Pharm. 103291-07-2|4-Bromo-1-fluoro-2-methoxybenzene|BLD Pharm.

- Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design.

- Growing Science. Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl).

- Benchchem. Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- National Institutes of Health. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC.

- Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.

- ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....

- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.

Sources

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. ias.ac.in [ias.ac.in]

- 3. innospk.com [innospk.com]

- 4. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. ikm.org.my [ikm.org.my]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. This compound, a halogenated aromatic ether, presents unique solubility characteristics crucial for its application in pharmaceutical synthesis, agrochemical development, and materials science. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this guide emphasizes the foundational principles of solubility and provides a detailed, field-proven experimental protocol for its determination. We present the isothermal shake-flask method as the "gold standard" for generating reliable thermodynamic solubility data.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance to empower effective solvent selection and process optimization.

Introduction: The Critical Role of Solubility in Chemical Applications

The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior and utility in a multitude of chemical processes. For a molecule like this compound, understanding its solubility is paramount for:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is critical for achieving optimal reaction kinetics and yields. The choice of solvent can profoundly influence reaction pathways and the formation of byproducts.

-

Purification and Crystallization: The differential solubility of a target compound and its impurities in various solvents is the cornerstone of purification techniques such as recrystallization and chromatography.

-

Formulation Development: In the pharmaceutical and agrochemical industries, the ability to prepare solutions of a specific concentration is essential for formulation, dosage, and delivery. Poor solubility can be a significant impediment to bioavailability.[2][3]

This guide will delve into the theoretical underpinnings of solubility, explore the structural attributes of this compound that influence its solvent interactions, and provide a robust experimental workflow for generating precise and reproducible solubility data.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, it is essential to first examine its molecular structure and key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇BrF₂O₂ | BLDpharm[4] |

| Molecular Weight | 253.04 g/mol | Calculated |

| Appearance | Not specified; likely a solid or liquid at room temperature | Inferred |

| CAS Number | 1095544-42-5 | BLDpharm[4] |

The structure of this compound, featuring a brominated and fluorinated benzene ring with two ether linkages, suggests a molecule with moderate polarity. The presence of the electronegative halogen atoms (bromine and fluorine) and oxygen atoms creates dipole moments within the molecule. However, the overall polarity will be influenced by the molecule's symmetry. The difluoromethoxy and methoxy groups can act as hydrogen bond acceptors, which will play a role in its interactions with protic solvents.

The general principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[5] This principle suggests that this compound is likely to be more soluble in nonpolar to moderately polar organic solvents and have limited solubility in highly polar solvents like water.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be understood as a three-step energetic cycle. The overall enthalpy of solution (ΔHsoln) is the sum of the enthalpies of these three steps:

-

ΔH₁ (Solute-Solute Interactions): Energy is required to overcome the intermolecular forces holding the solute molecules together in their solid (or liquid) state. For crystalline solids, this is related to the lattice energy.

-

ΔH₂ (Solvent-Solvent Interactions): Energy is required to create a cavity in the solvent to accommodate a solute molecule. This involves overcoming the intermolecular forces between solvent molecules.

-

ΔH₃ (Solute-Solvent Interactions): Energy is released when the solute molecule is placed in the solvent cavity and new intermolecular forces are formed between the solute and solvent molecules.

Caption: Energetic steps in the dissolution process.

For a substance to dissolve, the energy released in the formation of solute-solvent interactions (ΔH₃) should ideally be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions (ΔH₁ + ΔH₂).

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1][6] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the saturated supernatant is then determined analytically.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to determine thermodynamic solubility, which is a true measure of a compound's solubility at equilibrium.[3] This is in contrast to kinetic solubility measurements, which can sometimes overestimate solubility due to the formation of supersaturated solutions.[6]

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or LC-MS)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change significantly between the later time points).

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV, GC-FID).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant.

-

Caption: Experimental workflow for the isothermal shake-flask method.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Template for Reporting Solubility Data of this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Acetone | 5.1 | ||

| Ethyl Acetate | 4.4 | ||

| Isopropanol | 3.9 | ||

| Ethanol | 4.3 | ||

| Methanol | 5.1 | ||

| Acetonitrile | 5.8 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | ||

| Water | 10.2 |

Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound was not found, related brominated and fluorinated aromatic compounds are often associated with certain hazards. For instance, some may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[7][8] It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the supplier's SDS for the specific compound and solvents being used.

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of the dissolution process with a robust experimental protocol, researchers can generate the critical data needed for effective process development, purification, and formulation. The isothermal shake-flask method, when executed with care, will yield reliable and reproducible thermodynamic solubility data, providing a solid foundation for the successful application of this compound in various scientific endeavors.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. 1095544-42-5|this compound|BLD Pharm [bldpharm.com]

- 5. chem.ws [chem.ws]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

Navigating the Stability and Storage of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene: An In-depth Technical Guide

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Optimal Handling and Storage of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene.

In the landscape of pharmaceutical research and drug development, the integrity of chemical reagents is paramount. This technical guide provides an in-depth analysis of the stability and recommended storage conditions for this compound, a key building block in modern medicinal chemistry. By understanding the intrinsic chemical properties of this compound, researchers can ensure its viability and prevent degradation, thereby safeguarding experimental outcomes and accelerating the path to discovery.

Core Chemical Profile and Inherent Stability

This compound is a polysubstituted aromatic compound featuring a bromine atom, a difluoromethoxy group, and a methoxy group attached to a benzene ring. The interplay of these functional groups dictates the molecule's overall stability and reactivity.

The presence of the difluoromethoxy group generally imparts significant metabolic stability to molecules due to the high strength of the carbon-fluorine bonds.[1] Similarly, fluorinated ethers are known for their enhanced thermal and oxidative stability.[2] However, the molecule also contains a bromo-aromatic system and an anisole-like ether linkage, which can be susceptible to specific degradation pathways.

Key Factors Influencing Stability

A thorough understanding of the factors that can compromise the integrity of this compound is crucial for maintaining its quality over time.

Atmospheric and Hydrolytic Stability

Exposure to moisture is a primary concern for many halogenated and ether-containing compounds. While the difluoromethoxy group is relatively robust, the ether linkages could be susceptible to cleavage under strongly acidic conditions. Furthermore, moisture can facilitate reactions on the aromatic ring, particularly in the presence of catalysts or light. Therefore, it is imperative to handle and store the compound in a dry environment.

Thermal Stability

Fluorinated ethers are generally recognized for their high thermal stability.[2] However, prolonged exposure to high temperatures should be avoided to prevent any potential decomposition. The presence of the bromo and methoxy groups might influence the overall thermal threshold compared to simpler fluorinated ethers.

Photostability

Aromatic bromine compounds can be sensitive to light, undergoing photochemical degradation that may involve the homolytic cleavage of the carbon-bromine bond to form radical species.[4][5] This can lead to the formation of impurities and a decrease in the compound's purity.

Reactivity and Incompatibility

Based on the reactivity of similar compounds like 4-bromoanisole, this compound is expected to be incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances could lead to vigorous reactions and degradation of the compound. Anisole itself undergoes electrophilic aromatic substitution with bromine in ethanoic acid, highlighting the reactivity of the aromatic ring.[6][7]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:

Storage:

-

Container: Store in a tightly sealed, amber glass bottle to protect from light and moisture. The container should be purged with an inert gas, such as argon or nitrogen, before sealing to displace air and moisture.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. Refrigeration (2-8 °C) is recommended for long-term storage.

-

Inert Atmosphere: For extended storage, maintaining an inert atmosphere within the container is crucial to prevent oxidative degradation and hydrolysis.

Handling:

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and other reactive chemicals.

-

Dispensing: When dispensing the compound, minimize its exposure to the atmosphere. Use dry syringes or spatulas and promptly reseal the container.

Summary of Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (Refrigerated at 2-8 °C for long-term) | To minimize thermal degradation and reduce vapor pressure. |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation and hydrolysis. |

| Light | Protect from light (Amber container) | To prevent photochemical degradation. |

| Moisture | Dry (Tightly sealed container) | To prevent hydrolysis. |

| Incompatibilities | Strong oxidizing agents, strong acids | To avoid chemical reactions and degradation. |

Experimental Protocol: Accelerated Stability Study

To empirically determine the stability of this compound under various conditions, an accelerated stability study can be performed.

Objective: To assess the impact of temperature, light, and humidity on the purity of this compound over time.

Methodology:

-

Sample Preparation: Aliquot the compound into several amber glass vials.

-

Condition Exposure:

-

Control: Store one set of vials at the recommended storage condition (2-8 °C, dark, inert atmosphere).

-

Elevated Temperature: Store a second set at an elevated temperature (e.g., 40 °C) in the dark.

-

Light Exposure: Store a third set at ambient temperature with exposure to laboratory light.

-

High Humidity: Store a fourth set in a desiccator with a saturated salt solution to maintain high humidity (e.g., 75% RH) at ambient temperature.

-

-

Time Points: Analyze samples from each condition at initial (T=0) and subsequent time points (e.g., 1, 2, 4, and 8 weeks).

-

Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the purity of the compound and identify any degradation products.

Caption: Key factors for maintaining the stability of this compound.

Conclusion

The chemical stability of this compound is robust under recommended storage conditions. By adhering to the protocols outlined in this guide—namely, storage in a cool, dark, and dry environment under an inert atmosphere, and away from incompatible substances—researchers can ensure the compound's integrity. This diligence is fundamental to the reliability and reproducibility of experimental results in the pursuit of novel therapeutics.

References

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.fr [fishersci.fr]

- 4. researchgate.net [researchgate.net]

- 5. Roles of Bromine Radicals and Hydroxyl Radicals in the Degradation of Micropollutants by the UV/Bromine Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How does anisole react with bromine in ethanoic acid? Write the chemi - askIITians [askiitians.com]

- 7. How does anisole react with bromine in ethanoic acid class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to the Electronic Properties of the Aromatic Difluoromethoxy Group

Abstract

The difluoromethoxy group (–OCF₂H) has rapidly become a strategic substituent in modern medicinal chemistry. Its unique electronic nature, arising from a delicate balance of opposing inductive and resonance effects, allows for nuanced modulation of molecular properties. This guide provides a comprehensive analysis of these electronic characteristics, detailing their impact on the acidity/basicity (pKa), lipophilicity, and metabolic stability of parent aromatic compounds. We synthesize data from authoritative sources, present quantitative comparisons, and provide detailed experimental and computational protocols for researchers, scientists, and drug development professionals to harness the full potential of this versatile functional group.

Introduction: A Substituent of Strategic Importance

The strategic incorporation of fluorine into drug candidates is a well-established method for optimizing pharmacokinetic and pharmacodynamic profiles.[1] The difluoromethoxy (–OCF₂H) group, in particular, has gained prominence as a bioisostere for more traditional groups like the methoxy (–OCH₃) or hydroxyl (–OH) moieties.[2][3] Unlike its perfluorinated counterpart, trifluoromethoxy (–OCF₃), the –OCF₂H group possesses a hydrogen atom capable of acting as a hydrogen bond donor, adding another dimension to its utility in molecular design.[3]

This guide delves into the core electronic properties that underpin the functional advantages of the difluoromethoxy group. Understanding these principles is critical for medicinal chemists aiming to fine-tune drug properties such as target binding affinity, membrane permeability, and resistance to metabolic degradation.[2][4]

The Duality of Electronic Effects: Induction vs. Resonance

The defining electronic feature of the difluoromethoxy group is the interplay between its strong inductive electron withdrawal and its capacity for resonance electron donation.

-

Inductive Effect (-I): The two highly electronegative fluorine atoms strongly pull electron density away from the methoxy carbon and, subsequently, from the aromatic ring through the sigma bond framework.[5] This is a powerful, distance-dependent electron-withdrawing effect.[5][6]

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system.[6] This electron-donating effect is most pronounced at the ortho and para positions of the ring, increasing electron density at these sites.

This inherent conflict—pulling electrons through the σ-framework while simultaneously pushing them into the π-system—is what makes the –OCF₂H group so versatile. The net electronic impact is position-dependent and finely balanced.

Caption: Opposing electronic forces of the difluoromethoxy group.

Quantitative Analysis: Hammett Parameters

The net electronic effect of a substituent can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids.[7][8] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[9]

The difluoromethoxy group presents a fascinating case. While its inductive effect is strong, the opposing resonance donation at the para position results in a nearly neutral overall effect.

| Substituent (X) | Hammett Constant (σp) | Hammett Constant (σm) | Inductive (σI) | Resonance (σR) |

| -OCF₂H | +0.13 | +0.31 | +0.38 | -0.19 |

| -OCH₃ | -0.27 | +0.12 | +0.25 | -0.52 |

| -OCF₃ | +0.35 | +0.40 | +0.43 | -0.07 |

| -F | +0.06 | +0.34 | +0.50 | -0.44 |

| -CF₃ | +0.54 | +0.43 | +0.42 | +0.11 |

| -H | 0.00 | 0.00 | 0.00 | 0.00 |

| (Note: Hammett constants can vary slightly depending on the measurement conditions and solvent. The values presented are representative figures from established literature.) |

Key Insights from the Data:

-

At the meta position (σm) , which is largely governed by inductive effects, the –OCF₂H group is strongly electron-withdrawing (+0.31), comparable to a fluorine atom.

-

At the para position (σp) , the +R effect significantly counteracts the -I effect, resulting in a much weaker, almost neutral electron-withdrawing character (+0.13). This unique "electronically neutral" yet polar character is a key asset in drug design.

Impact on Key Molecular Properties

The electronic signature of the –OCF₂H group directly influences several physicochemical properties critical for drug development.

Modulation of Acidity and Basicity (pKa)

The electron-withdrawing nature of the difluoromethoxy group can significantly alter the pKa of nearby acidic or basic centers. This is a powerful tool for optimizing the ionization state of a drug at physiological pH, which governs its solubility, permeability, and target engagement.[10]

-

Increased Acidity: When attached to a phenol or benzoic acid, the –OCF₂H group stabilizes the conjugate base through inductive withdrawal, thereby lowering the pKa and making the compound more acidic. For example, the calculated pKa of a phenol is lowered from ~9.9 to ~8.5 when a para-OCF₂H group is introduced, a more significant acidification than that caused by a methoxy group (pKa ~10.2).[11]

-

Decreased Basicity: Conversely, when attached to an aniline or pyridine, the –OCF₂H group withdraws electron density from the nitrogen atom, making the lone pair less available for protonation. This lowers the pKa of the conjugate acid, rendering the parent compound less basic.[12]

Enhanced Metabolic Stability

A primary driver for using the –OCF₂H group is to improve metabolic stability.[11] Methoxy groups (–OCH₃) are highly susceptible to oxidative metabolism, specifically O-demethylation by cytochrome P450 enzymes.[11] Replacing the methyl hydrogens with fluorine atoms effectively blocks this metabolic pathway.[3] The strong carbon-fluorine bonds are far more resistant to enzymatic cleavage, leading to a longer drug half-life and reduced clearance.[4]

Conformational Flexibility

Unlike the methoxy group, which strongly prefers a planar conformation with the aromatic ring to maximize resonance, or the trifluoromethoxy group, which prefers an orthogonal conformation, the Ar-OCF₂H group exhibits remarkable conformational flexibility.[3] It has a very low rotational barrier and can readily adopt either a planar or an out-of-plane conformation.[3] This adaptability allows the group to orient itself optimally within a binding pocket to maximize favorable interactions with a biological target.[3]

Experimental & Computational Workflows

Experimental Determination of pKa via Potentiometric Titration

Determining the pKa is a fundamental experiment to quantify the electronic influence of the –OCF₂H group. Potentiometric titration is a reliable and accessible method.

Self-Validating Protocol:

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C).

-

Analyte Preparation: Accurately weigh ~5-10 mg of the difluoromethoxy-substituted compound and dissolve it in a suitable solvent system (e.g., 50:50 Methanol:Water). The use of a co-solvent is often necessary for poorly water-soluble drug-like molecules.

-

Titrant Preparation: Prepare a standardized solution of 0.01 M NaOH or HCl, depending on whether the analyte is an acid or a base.

-

Titration: Place the analyte solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition.

-

Data Acquisition: Record the pH value after each addition of titrant, creating a dataset of pH versus titrant volume.

-

Data Analysis: Plot the first derivative (ΔpH/ΔV) against the average volume to precisely locate the equivalence point. The pKa is the pH at which exactly half of the titrant volume required to reach the equivalence point has been added.[13]

-

System Validation: Run a titration on a known standard (e.g., benzoic acid) under the identical solvent conditions to validate the experimental setup and methodology.

Caption: Workflow for experimental pKa determination.

Computational Analysis of Electronic Effects

Density Functional Theory (DFT) calculations are invaluable for visualizing and quantifying electronic properties.[14][15]

Methodology:

-

Structure Optimization: Perform geometry optimization of the difluoromethoxy-substituted aromatic compound using a suitable functional and basis set (e.g., B3LYP/6-31G*).[16]

-

Electrostatic Potential (ESP) Mapping: Calculate the ESP and map it onto the molecule's electron density surface. This provides a clear visual representation of electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions.[1]

-

Natural Bond Orbital (NBO) Analysis: Use NBO analysis to quantify atomic charges and analyze donor-acceptor interactions, which can provide insight into the hyperconjugative effects contributing to the group's overall electronic character.[17]

These computational methods can predict how the –OCF₂H group will influence intermolecular interactions and can help rationalize experimentally observed trends in acidity, basicity, and binding affinity.[15]

Implications and Applications in Drug Design

The unique electronic profile of the –OCF₂H group translates into tangible benefits for drug development professionals.

Caption: Impact of Ar-OCF₂H properties on drug development.

-

Fine-tuning pKa: Precisely adjusting a molecule's ionization state to enhance solubility or match the protonation state required for optimal target binding.[4]

-

Blocking Metabolic Hotspots: Replacing a labile methoxy group with –OCF₂H is a proven strategy to increase metabolic stability and improve a drug's pharmacokinetic profile.[11]

-

Introducing Novel Interactions: The group's ability to act as a weak hydrogen bond donor can introduce new, favorable interactions within a protein binding site, potentially increasing potency and selectivity.[3]

Conclusion

The difluoromethoxy group is far more than a simple bioisostere. Its sophisticated electronic character, born from a finely tuned balance of strong inductive withdrawal and moderate resonance donation, provides medicinal chemists with a powerful tool for multiparameter optimization. By understanding and leveraging these fundamental properties—from pKa modulation and metabolic blocking to conformational adaptability—researchers can rationally design next-generation therapeutics with superior efficacy, safety, and pharmacokinetic profiles.

References

-

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.

-

Inductive Effects of Alkyl Groups. Chemistry LibreTexts.

-

Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. PubMed.

-

Hammett constants for CF2OCH3 and similar groups. ResearchGate.

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central.

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH.

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH.

-

Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate.

-

Hammett substituent constants: Topics by Science.gov.

-

Hammett equation. Wikipedia.

-

Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH.

-

A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews - ACS Publications.

-

Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. MDPI.

-

Resonance and Inductive Effects. YouTube.

-

A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. ResearchGate.

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.

-

Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.

-

(PDF) The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics.

-

Worked ex - Resonance vs Inductive Effects. Khan Academy.

-

A Survey of Hammett Substituent Constants. YouTube.

-

Hammett plot for the reductive elimination of difluoromethylated aldehyde-derived hydrazones calculated by the DFT (B3LYP) method. ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.viu.ca [web.viu.ca]

- 14. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Framework for Unlocking the Therapeutic Potential of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene: A Technical Guide

Abstract

This technical guide presents a comprehensive framework for the systematic investigation of the potential biological activities of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene. While primarily documented as a synthetic intermediate, its unique structural motifs—a bromine atom, a difluoromethoxy group, and a methoxy group on a benzene scaffold—suggest a high probability of interaction with biological targets. The strategic incorporation of these functional groups is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. This document provides a tiered, logic-driven research workflow, from initial computational predictions to detailed in vitro assays and mechanistic studies, designed to efficiently uncover and characterize the therapeutic potential of this promising, yet underexplored, molecule.

Introduction: The Rationale for Investigation

The quest for novel therapeutic agents is a perpetual challenge in drug discovery. Often, compounds cataloged as mere synthetic intermediates possess latent biological activities waiting to be discovered. This compound is one such molecule. Its constituent parts are hallmarks of successful pharmacophores:

-